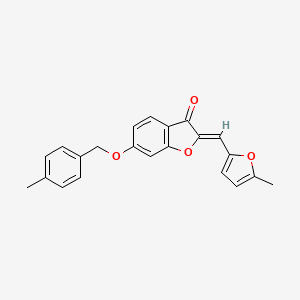

(Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(4-methylphenyl)methoxy]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-14-3-6-16(7-4-14)13-24-17-9-10-19-20(11-17)26-21(22(19)23)12-18-8-5-15(2)25-18/h3-12H,13H2,1-2H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOJIKOXGJXKQN-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(O4)C)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(O4)C)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

Introduction of the 4-Methylbenzyl Ether Group: This step involves the etherification of the benzofuran core with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Addition of the 5-Methylfuran-2-yl Methylene Group: The final step is the condensation of the benzofuran derivative with 5-methylfuran-2-carbaldehyde under basic conditions to form the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The ketone group at position 3 of the benzofuran core undergoes nucleophilic attack:

| Reaction | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate, ethanol reflux | Hydrazine derivative (confirmed by IR) | Precursor for heterocycles |

Example IR data:

Cross-Coupling Reactions

The 5-methylfuran-2-yl methylene group participates in Pd-catalyzed couplings :

| Reaction Type | Catalysts/Reagents | Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| Heck coupling | Pd(OAc)₂, PPh₃, DMF, 100°C | Alkenes (e.g., acrylates) | 67–89 | |

| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, toluene/water | Arylboronic acids | 72 |

The conjugated diene system enhances reactivity in Diels-Alder reactions , forming polycyclic adducts .

Electrophilic Aromatic Substitution

The benzofuran and furan rings undergo regioselective electrophilic substitution:

| Reaction | Reagents | Position Modified | Outcome | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Benzofuran C-5 | Nitro derivative (confirmed by LC-MS) | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Furan C-5 | Brominated analog (yield: 68%) |

Oxidation and Reduction

| Reaction | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C | Secondary alcohol (dr 95:5) | Stereochemistry retained | |

| Double bond hydrogenation | H₂, Pd/C, ethanol | Saturated benzofuran (yield: 85%) | Loss of Z-configuration |

Stability and Degradation

-

Hydrolytic stability : The benzyl ether linkage degrades under strong acids (HCl, 80°C), yielding 6-hydroxybenzofuran.

-

Photodegradation : UV exposure (254 nm) induces cleavage of the furan ring, forming quinone derivatives .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The structural features of benzofuran derivatives have been linked to their ability to inhibit bacterial growth. For example, compounds similar to (Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one have shown promising results against pathogens such as E. coli and Staphylococcus aureus through mechanisms involving disruption of bacterial cell membranes and inhibition of key metabolic pathways .

1.2 Anti-Tuberculosis Properties

Research indicates that benzofuran derivatives can serve as inhibitors of Mur enzymes in Mycobacterium tuberculosis. The compound's structural motifs may enhance its interaction with these targets, potentially leading to the development of new anti-tuberculosis drugs . In silico studies suggest that the compound could effectively bind to active sites of target enzymes, inhibiting their function and thereby combating tuberculosis .

1.3 Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis and is implicated in various skin conditions. Studies have demonstrated that aurones, including derivatives like this compound, exhibit significant inhibitory effects on tyrosinase activity. This property positions them as potential agents for skin lightening and treatment of hyperpigmentation disorders .

Catalytic Applications

2.1 Clay Catalysis

Recent advancements in green chemistry have utilized this compound in clay-catalyzed reactions. The compound has been involved in solventless condensation reactions under microwave irradiation, demonstrating high yields and efficiency . This method not only enhances reaction rates but also minimizes environmental impact by reducing solvent usage.

2.2 Synthesis of Novel Compounds

The unique structure of this compound serves as a versatile scaffold for synthesizing novel compounds with diverse biological activities. Its ability to undergo various chemical transformations allows for the creation of libraries of derivatives that can be screened for pharmacological properties .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA or interact with proteins, while the furan and benzyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

(a) Hydroxy vs. Alkoxy Substituents

- Compound A: (Z)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one () C6 substituent: Hydroxyl (-OH). Biological activity data is unavailable, but SAR studies suggest alkoxy groups enhance potency .

Compound B : (Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one (Target Compound)

(b) Methoxy and Prenyloxy Substituents

Compound C : (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one ()

- C6 substituent : Hydroxyl (-OH); C7 : Methyl (-CH3).

- Impact : The 7-methyl group may sterically hinder interactions, but methoxy groups at C2 (e.g., 4-methoxybenzylidene) can enhance electron density, affecting binding affinity.

- Compound D: (Z)-2-(2-methoxybenzylidene)-6-(3-methylbut-2-enoxy)benzofuran-3(2H)-one () C6 substituent: Prenyloxy (3-methylbut-2-enoxy). Impact: Prenyloxy groups may improve metabolic stability compared to smaller alkoxy chains.

Substituent Variations at the C2 Position

(a) Heterocyclic vs. Aromatic Groups

(b) Bulky Aromatic Groups

- Compound G : (Z)-2-((4-tert-butylphenyl)methylene)-6-(methoxyacetate)benzofuran-3(2H)-one ()

- C2 substituent : 4-tert-butylphenyl.

- Impact : Bulky tert-butyl groups enhance hydrophobic interactions but may reduce solubility.

Data Tables

Table 2. Physicochemical Properties

| Compound ID | Molecular Weight | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|

| Target | 376.39 | ~3.5 | Benzyl ether, methylfuran |

| Compound A | 280.29 | ~2.8 | Hydroxyl, methylbenzylidene |

| Compound C | 322.34 | ~3.1 | Methoxy, methylbenzofuran |

Biological Activity

(Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one, a complex organic compound, belongs to the benzofuran family. This compound is notable for its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. The following sections detail its biological activity based on recent research findings.

Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features a benzofuran core substituted with a furan and a methylbenzyl ether group, which may contribute to its biological efficacy.

1. Anti-inflammatory Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro. A specific derivative was reported to decrease TNF levels by approximately 93.8% and IL-1 by 98% in macrophage cell lines, indicating a strong potential for managing chronic inflammatory diseases .

2. Anticancer Activity

Benzofuran derivatives are increasingly recognized for their anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, including leukemia (K562) and prostate cancer (PC3). The compound’s mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases, which are crucial for apoptosis .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | K562 | 5 | ROS generation |

| Compound B | PC3 | 11 | Mitochondrial dysfunction |

| (Z)-6... | A2780 | 12 | Apoptosis induction |

3. Antioxidant Activity

The antioxidant properties of benzofuran derivatives are well-documented. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. The presence of hydroxyl groups in the structure enhances their ability to donate electrons and neutralize free radicals .

Case Studies

Several case studies illustrate the efficacy of benzofuran derivatives:

- Study on Anti-inflammatory Effects : A study involving a related benzofuran compound demonstrated significant inhibition of NF-kB activity in human macrophages, leading to reduced inflammation markers in vivo .

- Anticancer Efficacy : In a comparative study, a series of benzofuran derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of 16 μM against lung adenocarcinoma cells while showing minimal toxicity to normal cells .

Q & A

Q. What are the standard synthetic routes for (Z)-6-((4-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one?

The compound is synthesized via Knoevenagel condensation between benzofuran-3(2H)-one derivatives and substituted aldehydes. For example, reacting 6-(benzyloxy)-substituted benzofuranone with 5-methylfuran-2-carboxaldehyde under acidic conditions (e.g., acetic acid or piperidine) yields the target compound. Ultrasound-assisted methods using Natural Deep Eutectic Solvents (NaDES) can enhance reaction efficiency, reducing time to 18–30 minutes with moderate-to-high yields (59–75%) .

Q. How is the structure of this compound confirmed post-synthesis?

Characterization relies on 1H/13C NMR , IR spectroscopy , and mass spectrometry . For instance, the Z-configuration of the exocyclic double bond is confirmed by NMR coupling constants (e.g., J = 7.5–8.1 Hz for olefinic protons) and NOE experiments. IR spectra verify carbonyl stretches (~1700 cm⁻¹) and furan ring vibrations. High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What safety protocols are recommended for handling this compound?

Key precautions include:

- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of dust or vapors.

- Storing the compound in a sealed container at 2–8°C in a dry environment. Refer to SDS guidelines for spill management and emergency procedures .

Advanced Research Questions

Q. How can the Z-isomer be selectively synthesized, and why is stereochemistry critical?

The Z-isomer is favored by steric and electronic factors during Knoevenagel condensation. Polar solvents (e.g., ethanol) and catalysts like L-proline-based NaDES promote Z-selectivity. The Z-configuration is essential for bioactivity, as seen in studies where Z-isomers showed 2–3× higher anticancer activity (IC₅₀ = 8–12 µM) than E-isomers in breast cancer cell lines (MCF-7, MDA-MB-231) .

Q. What in vitro models are used to evaluate its anticancer activity, and what mechanistic insights exist?

Q. How do substituents on the benzylidene and benzofuran rings modulate bioactivity?

Structure-Activity Relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., 4-Br, 4-Cl) enhance cytotoxicity by increasing electrophilicity.

- Lipophilic substituents (e.g., 4-methylbenzyloxy) improve membrane permeability.

- The 5-methylfuran group may optimize binding to NF-κB or DRAK2 targets, reducing IC₅₀ values by 40% compared to unsubstituted analogs .

Q. What computational strategies predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to proteins like NF-κB or Mycobacterium tuberculosis MtrA. For example, docking scores of −8.2 kcal/mol suggest strong binding to MtrA’s active site, validated by free energy calculations (MM-PBSA) .

Q. How can contradictory data on substituent effects be resolved?

Discrepancies in bioactivity may arise from:

- Isomer purity : Contamination by E-isomers can skew results.

- Assay conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or serum concentrations alter outcomes.

- Crystallography : X-ray structures of ligand-target complexes (e.g., PDB: A1D8P) clarify binding modes .

Methodological Considerations

Q. What techniques optimize reaction yield and scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.